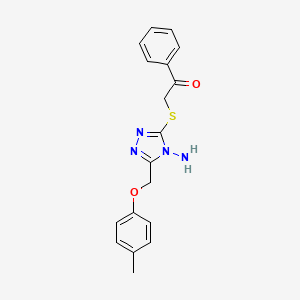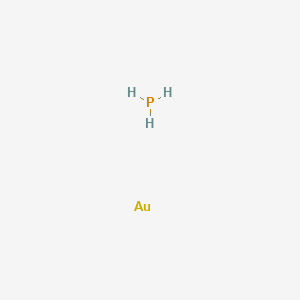
Gold phosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gold phosphine compounds are a class of organometallic compounds where gold is coordinated with phosphine ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions: Gold phosphine compounds can be synthesized through several methods. One common approach involves the reaction of gold salts, such as gold chloride, with phosphine ligands under controlled conditions. For example, the reaction of gold chloride with triphenylphosphine in a suitable solvent can yield gold triphenylphosphine chloride .
Industrial Production Methods: Industrial production of this compound compounds often involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of these compounds .
Chemical Reactions Analysis
Types of Reactions: Gold phosphine compounds undergo various chemical reactions, including:
Oxidation: this compound complexes can be oxidized to form gold(III) species.
Reduction: Reduction reactions can convert gold(III) phosphine complexes back to gold(I) species.
Substitution: Ligand exchange reactions where phosphine ligands are replaced by other ligands
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include halogens and peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions typically occur in the presence of excess ligands and under mild conditions.
Major Products:
Oxidation: Gold(III) phosphine complexes.
Reduction: Gold(I) phosphine complexes.
Substitution: New this compound complexes with different ligands.
Scientific Research Applications
Gold phosphine compounds have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of gold phosphine compounds varies depending on their application:
Anticancer Activity: this compound complexes can inhibit thioredoxin reductase, leading to the disruption of redox homeostasis and induction of apoptosis in cancer cells.
Catalytic Activity: In catalytic applications, this compound complexes facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies.
Comparison with Similar Compounds
- Gold Thiolate Complexes
- Platinum Complexes
- Gold(I) and Gold(III) Complexes with Different Ligands
Properties
CAS No. |
128444-81-5 |
|---|---|
Molecular Formula |
AuH3P |
Molecular Weight |
230.964 g/mol |
IUPAC Name |
gold;phosphane |
InChI |
InChI=1S/Au.H3P/h;1H3 |
InChI Key |
XGELIJUZAOYNCA-UHFFFAOYSA-N |
Canonical SMILES |
P.[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


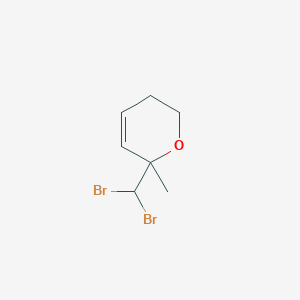
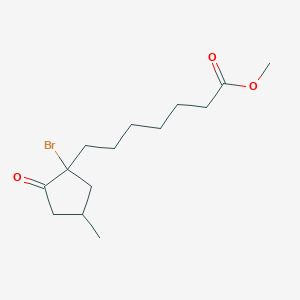
![3-Methyl-5-[(4-nitroanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carbaldehyde](/img/structure/B14289715.png)
![5-[4-(3,4-Dimethoxyphenyl)-2,3-dimethylbutyl]-2H-1,3-benzodioxole](/img/structure/B14289719.png)
![2-Diazonio-1-[2-(phenylethynyl)phenyl]prop-1-en-1-olate](/img/structure/B14289721.png)

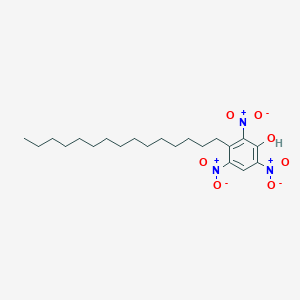
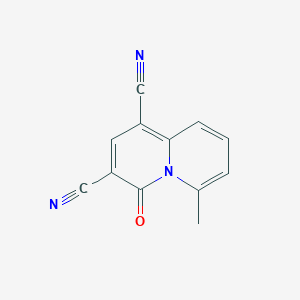
![Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride](/img/structure/B14289768.png)
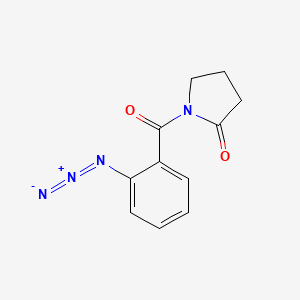
methanone](/img/structure/B14289776.png)
![N-{2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-YL]phenyl}octadecanamide](/img/structure/B14289780.png)

